molecular formula C9H13Cl2N3 B3096475 [(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride CAS No. 1284225-59-7

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Cat. No. B3096475
CAS RN: 1284225-59-7
M. Wt: 234.12
InChI Key: VVRURJRRUBAZMO-UHFFFAOYSA-N
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Description

“[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1284225-59-7 . It has a molecular weight of 234.13 and its IUPAC name is (5-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;;/h2-4,6H,5,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 234.13 .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, which include the compound , have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been used in the development of various drugs due to their antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cyclin-Dependent Kinase (CDK) Inhibitors

This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle, and their inhibition can be useful in the treatment of diseases like cancer.

Calcium Channel Blockers

Imidazo[1,2-a]pyridines are also known to act as calcium channel blockers . These are drugs that disrupt the movement of calcium through calcium channels, which can be beneficial in treating conditions like hypertension and angina.

GABA A Receptor Modulators

These compounds have been found to modulate GABA A receptors . GABA A receptors are a type of neurotransmitter receptor, and their modulation can have effects on mood and cognition.

Active Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Anticancer Activity

In earlier studies, a novel series of imidazo[1,2-a]pyridine derivatives were designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .

Synthesis of Heterocyclic Compounds

Imidazo[1,2-a]pyridines are also used in the synthesis of a variety of heterocyclic compounds . These compounds are important in a wide range of fields, including pharmaceuticals, agrochemicals, and dyes .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information on the potential hazards of the compound and safety precautions for handling and storage.

properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;;/h2-4,6H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRURJRRUBAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 3
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 4
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride

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